4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
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Overview
Description
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C7H4BrClN2. It has an average mass of 231.477 Da and a monoisotopic mass of 229.924637 Da .
Physical And Chemical Properties Analysis
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine has a density of 1.9±0.1 g/cm3, a boiling point of 367.8±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. Its enthalpy of vaporization is 59.0±3.0 kJ/mol, and it has a flash point of 176.2±26.5 °C. The compound has a molar refractivity of 49.2±0.3 cm3, and its polar surface area is 29 Å2 .Scientific Research Applications
Biological Activity Research
Researchers utilize this compound to study its biological activity, such as its potential antidiabetic effects. It may be instrumental in the prevention and treatment of disorders involving elevated plasma blood glucose, including type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .
Mechanism of Action
Target of Action
Similar compounds have shown potent activities against fgfr1, 2, and 3 .
Mode of Action
Related compounds have been reported to inhibit fgfr, potentially leading to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
Fgfr inhibitors generally affect pathways involved in cell growth and survival .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis .
properties
IUPAC Name |
4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-8-6-4(3-13)1-11-7(6)5(10)2-12-8/h1-3,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVANOLZDZLMZBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=CN=C2Br)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646787 |
Source
|
Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000341-99-0 |
Source
|
Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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